molecular formula C16H20N2O4 B2813828 N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252544-44-7

N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2813828
CAS No.: 1252544-44-7
M. Wt: 304.346
InChI Key: WLOVYSHMESTLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group, a cyanomethyl group, and a cyclopropyl group. The 3,4,5-trimethoxyphenyl group is known for its electron-rich properties and is often found in biologically active molecules

Preparation Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide typically involves several key steps:

    Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base.

    Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide under basic conditions to introduce the cyclopropyl group.

    Cyanomethylation: Finally, the cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The 3,4,5-trimethoxyphenyl group can bind to active sites of enzymes, inhibiting their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent . Additionally, the compound may interact with other proteins involved in cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide can be compared with other compounds containing the 3,4,5-trimethoxyphenyl group:

These compounds share the 3,4,5-trimethoxyphenyl group, which contributes to their biological activity. the presence of the cyanomethyl and cyclopropyl groups in this compound provides unique properties that may enhance its efficacy and specificity in certain applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-20-13-8-11(9-14(21-2)16(13)22-3)10-15(19)18(7-6-17)12-4-5-12/h8-9,12H,4-5,7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOVYSHMESTLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.